molecular formula C15H14N2O4S B8600728 3-(4-Benzenesulfonylaminophenyl)-N-hydroxyacrylamide CAS No. 501682-75-3

3-(4-Benzenesulfonylaminophenyl)-N-hydroxyacrylamide

Cat. No.: B8600728
CAS No.: 501682-75-3
M. Wt: 318.3 g/mol
InChI Key: XPHVJIKSPLGZRT-UHFFFAOYSA-N
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Description

3-(4-Benzenesulfonylaminophenyl)-N-hydroxyacrylamide is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

501682-75-3

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-[4-(benzenesulfonamido)phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)11-8-12-6-9-13(10-7-12)17-22(20,21)14-4-2-1-3-5-14/h1-11,17,19H,(H,16,18)

InChI Key

XPHVJIKSPLGZRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC(=O)NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture, consisting of dioxane (25 ml), methanol (3 ml), and water (1 ml), hydroxylamine hydrochloride (0.834 g, 12 mmol) and NaOH (0.960 g, 24 mmol) followed by 3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester (74) (1.735 g, 4.1 mmol)) were added. The resulting mixture was vigorously stirred at ambient temperature for 24 hours and evaporated under reduced pressure. The residue was mixed with warm (50° C.) water and filtered. The aqueous solution was acidified with hydrochloric acid to pH 4 and filtered. The precipitate was washed with water (2×10 ml), ethyl acetate (10 ml), and crystallised from acetonitrile (15 ml) to give title compound as a yellow solid (0.405 g, 31%). M.p. 189-191° C. 1H NMR (DMSO-d6, HMDSO) δ: 6.30 (d, 1H, J=15.8 Hz), 7.12 (d, 2H, J=86 Hz); 7.32 (d, 1H, J=15.8 Hz); 7.45 (d, 2H, J=8.4 Hz); 7.48+786 (6H, m); 9.01 (s, 1H); 10.56 (s, 1H); 10.72 (s, 1H). HPLC analysis on Zorbax SB-C18 column: impurities 1.8% (column size 4.6×150 mm; mobile phase acetonitrile—0.1% H3PO4, gradient from 30:70 to 100:0; sample concentration 1.0 mg/ml; detector UV 220 nm). Anal. Calcd for C15H14N2O4S, %: C 56.59, H 4.43, N 8.80, S 10.07. Found, %: C 56.03, H 4.24, N 8.66, S 10.02.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.834 g
Type
reactant
Reaction Step Two
Name
Quantity
0.96 g
Type
reactant
Reaction Step Three
Name
3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester
Quantity
1.735 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
31%

Synthesis routes and methods II

Procedure details

To a solution of 35 (200 mg, 0.660 mmol) in DMF (10 mL) at room temperature were added 1-(3-Dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDCI, 151 mg, 0.79 mmol), and 1-Hydroxybenzotriazole hydrate (HOBT, 134 mg, 0.99 mmol). The mixture was stirred 20 min. at room temperature then NH2OTHP (116 mg, 0.99 mmol) was added. The resulting mixture was heated at 50° C. for 24 h then the DMF solvent was evaporated under reduced pressure and the residue was dissolved in CH2Cl2, washed with a saturated aqueous solution of NaHCO3. The combined organic extracts were dried over (MgSO4) then condensed. The crude compound was purified by flash chromatography using Hexane/acetone (7:3) as solvent mixture. The residue was then dissolved in MeOH (10 mL) then 10-camphorsulfonic acid (CSA, 77 mg, 0.33 mmol) was added. The mixture was stirred 2 h at room temperature then the solvents were evaporated under reduced pressure at room temperature to avoid thermal decomposition. The crude product was purified by flash chromatography using CH2Cl2/MeOH (9:1) as solvent mixture giving compound 36 (116 mg, 55%) as a orange solid.
Name
35
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
77 mg
Type
reactant
Reaction Step Three
Yield
55%

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